methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is an organic compound known for its piperazine and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves the following steps:
Formation of Tetrazole Ring: 4-chlorophenylhydrazine reacts with sodium azide in the presence of a suitable acid to form 1-(4-chlorophenyl)-1H-tetrazole.
Alkylation: This tetrazole intermediate is then alkylated using 1-bromo-3-chloropropane to yield 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl intermediate.
Piperazine Incorporation: The intermediate is reacted with methyl piperazine-1-carboxylate in the presence of a base like sodium hydride or potassium carbonate to afford the desired compound.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions with continuous flow reactors to increase yield and reduce by-products. The use of automation and inline analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the piperazine ring or tetrazole moiety under strong oxidizing conditions, leading to various oxidized derivatives.
Reduction: Reduction reactions, particularly on the tetrazole ring, can be conducted using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols under basic conditions
Major Products:
Oxidized derivatives like N-oxides.
Reduced products involving the tetrazole ring.
Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has significant applications in:
Chemistry: Used as a building block in organic synthesis due to its multifunctional groups.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, possibly as an intermediate in drug development.
Industry: Utilized in materials science for creating complex molecular architectures.
Mechanism of Action
Tetrazole-containing Compounds: Similar to other tetrazole derivatives, it can form stable complexes with metal ions. the presence of the piperazine ring adds unique properties, such as increased binding versatility.
Piperazine Derivatives: Compared to other piperazine compounds, the addition of the tetrazole group provides enhanced biological activity and specificity.
Comparison with Similar Compounds
1-(4-chlorophenyl)-1H-tetrazole
Methyl piperazine-1-carboxylate
1-(4-chlorophenyl)-piperazine
Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate stands out due to its dual functionality, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O2/c1-23-14(22)20-8-6-19(7-9-20)10-13-16-17-18-21(13)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESACAOSPOOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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